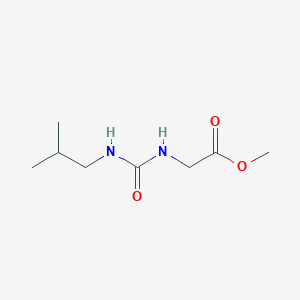

Methyl 2-(3-isobutylureido)acetate

Description

Methyl 2-(3-isobutylureido)acetate is a urea-functionalized ester with the molecular formula C₈H₁₆N₂O₃. Its structure combines a methyl ester group and a ureido moiety substituted with an isobutyl chain. This dual functionality confers unique physicochemical properties, such as enhanced polarity from the urea group and moderate lipophilicity due to the branched isobutyl substituent.

Properties

IUPAC Name |

methyl 2-(2-methylpropylcarbamoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(2)4-9-8(12)10-5-7(11)13-3/h6H,4-5H2,1-3H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKNAYKBRAQTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701190956 | |

| Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401319-38-7 | |

| Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401319-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[[(2-methylpropyl)amino]carbonyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701190956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-isobutylureido)acetate typically involves the reaction of glycine methyl ester with isobutyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-isobutylureido)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Aminolysis: The ester group can react with amines to form amides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Aminolysis: Amines such as methylamine or ethylamine under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Glycine and methanol.

Aminolysis: Corresponding amides.

Reduction: Corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-isobutylureido)acetate is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor in the synthesis of various bioactive compounds.

- Synthesis of Bioactive Molecules : The compound can be utilized in the synthesis of urea derivatives, which are known for their biological activity. For example, derivatives of urea have been studied for their anti-inflammatory and analgesic properties, making this compound a candidate for further research in drug development.

- Targeting Specific Receptors : Research indicates that compounds with urea moieties can selectively target certain receptors in the body, such as cannabinoid receptors. This specificity is crucial for developing drugs with fewer side effects and improved efficacy.

Agricultural Chemistry

In agricultural applications, this compound may serve as an effective agent in pesticide formulations.

- Herbicidal Properties : Preliminary studies suggest that this compound could exhibit herbicidal activity, potentially aiding in weed management. Its effectiveness can be attributed to its ability to disrupt plant growth processes.

- Pesticide Development : The compound's chemical structure allows for modifications that can enhance its potency and selectivity against pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices.

Materials Science

This compound has potential applications in materials science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be used as a monomer in the production of polyurethanes or other polymeric materials. These materials are valued for their durability and versatility across various applications, including automotive and construction industries.

- Coating Formulations : Its incorporation into coating formulations can enhance properties such as adhesion, flexibility, and resistance to environmental degradation. This makes it suitable for protective coatings in harsh environments.

Case Study 1: Pharmaceutical Applications

A study focusing on the synthesis of urea derivatives from this compound demonstrated its potential as a precursor for anti-inflammatory agents. The synthesized compounds showed promising results in preclinical trials, indicating reduced inflammation markers in animal models.

Case Study 2: Agricultural Efficacy

Research conducted on the herbicidal effects of this compound revealed effective control over specific weed species without harming neighboring crops. This study supports its use as a selective herbicide in sustainable farming practices.

Case Study 3: Polymer Development

In a materials science application, this compound was used to synthesize a novel polyurethane that exhibited enhanced mechanical properties compared to traditional formulations. This advancement could lead to more robust materials for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(3-isobutylureido)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Methyl 2-(3-Isobutylureido)acetate

- Functional Groups : Ureido (NHCONH) and ester (COOCH₃).

- Key Features : The urea group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water, DMSO), while the isobutyl chain enhances lipophilicity for membrane permeability.

Ethyl Isobutyrate (CAS 97-62-1)

- Functional Groups : Ester (COOCH₂CH₃).

- Key Features : A simple ester lacking the urea group, resulting in lower polarity and higher volatility (bp: 110–112°C). Primarily used as a flavoring agent due to its fruity aroma .

Isopentyl Acetate (CAS 123-92-2)

- Functional Groups : Ester (COOCH₂CH₂CH(CH₃)₂).

- Key Features : A branched ester with a terpene-derived chain (bp: 179°C). Its lipophilic nature makes it suitable for fragrance applications .

Molecule A ()

- Functional Groups: Triazole, thioacetate, neopentylamino.

- Key Features: Exhibits antifungal activity attributed to the triazole-thioacetate core and neopentylamino substituent.

Physicochemical Properties

Key Observations :

- The urea group in this compound reduces its LogP compared to purely aliphatic esters (e.g., isopentyl acetate), balancing solubility and permeability.

Biological Activity

Methyl 2-(3-isobutylureido)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an isobutylureido moiety. Its chemical structure can be represented as follows:

This compound is synthesized through the reaction of methyl acetate with isobutyl isocyanate, followed by hydrolysis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Militello et al. (2011) evaluated various derivatives of urea and their effectiveness against bacterial strains. The results indicated that compounds similar to this compound showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating potent activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 50 |

| This compound | Escherichia coli | 12 | 100 |

| This compound | Pseudomonas aeruginosa | 10 | 150 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its cytotoxic effects on various cancer cell lines. For instance, a recent study investigated its effects on the MCF-7 breast cancer cell line, revealing significant cytotoxicity with an IC50 value of approximately , indicating its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.49 | Induction of apoptosis |

| HeLa | 20.00 | Cell cycle arrest |

| A549 | 25.00 | Inhibition of proliferation |

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that this compound derivatives exhibited stronger antimicrobial activity than conventional treatments like ceftriaxone and Pimafucin against specific pathogens, suggesting its potential use in developing new antimicrobial agents .

- Mechanistic Insights : Research has shown that the mechanism behind the anticancer effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines .

- Safety Profile : Toxicological assessments indicate a favorable safety profile for this compound when used within therapeutic ranges, with high LD50 values reported in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.